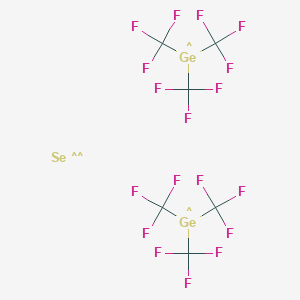
Selenium--tris(trifluoromethyl)germyl (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenium–tris(trifluoromethyl)germyl (1/2) is an organometallic compound that features selenium and germanium atoms bonded with trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of selenium–tris(trifluoromethyl)germyl (1/2) typically involves the reaction of elemental selenium with tris(trifluoromethyl)germanium compounds. One common method includes the use of bis[tris(trifluoromethyl)germyl]mercury or bis[tris(trifluoromethyl)germyl]zinc as starting materials, which undergo oxidative addition reactions to form the desired selenium compound .
Industrial Production Methods: While specific industrial production methods for selenium–tris(trifluoromethyl)germyl (1/2) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Selenium–tris(trifluoromethyl)germyl (1/2) can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form selenium oxides.
Reduction: Can be reduced to form lower oxidation state compounds.
Substitution: Undergoes nucleophilic substitution reactions where trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products:
Oxidation: Selenium dioxide (SeO2) and other selenium oxides.
Reduction: Lower oxidation state selenium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Selenium–tris(trifluoromethyl)germyl (1/2) has several applications in scientific research:
Wirkmechanismus
The mechanism by which selenium–tris(trifluoromethyl)germyl (1/2) exerts its effects involves the interaction of selenium with various molecular targets. Selenium can form adducts with cysteine residues in proteins, leading to the formation of selenotrisulfide (S-Se-S) or selenenylsulfide (S-Se) intermediates . These interactions can modulate protein function and cellular redox states, contributing to the compound’s biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Tris(trifluoromethyl)germanium compounds: These compounds share the trifluoromethyl groups but lack the selenium atom.
Organogermanium analogues of alkenes and alkynes: These compounds feature germanium atoms in different bonding environments.
Uniqueness: Selenium–tris(trifluoromethyl)germyl (1/2) is unique due to the presence of both selenium and germanium atoms bonded with trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in similar compounds lacking either selenium or germanium.
Eigenschaften
CAS-Nummer |
112438-42-3 |
|---|---|
Molekularformel |
C6F18Ge2Se |
Molekulargewicht |
638.3 g/mol |
InChI |
InChI=1S/2C3F9Ge.Se/c2*4-1(5,6)13(2(7,8)9)3(10,11)12; |
InChI-Schlüssel |
ZNFKMEATGMAECN-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


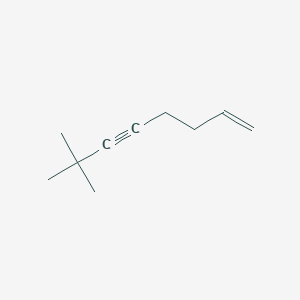
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)


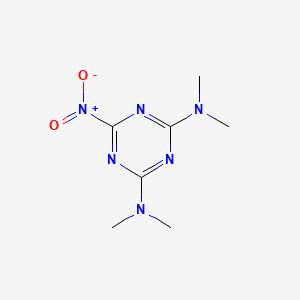
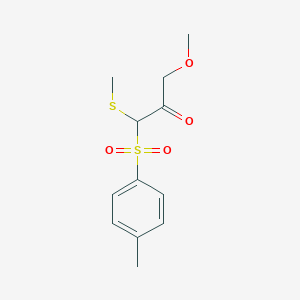

silane](/img/structure/B14299212.png)


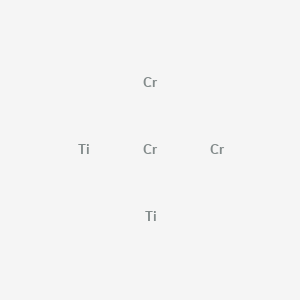
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
